5-Methoxy-2-methylbenzo[b]thiophene

Physicochemical profiling Drug-likeness LogP prediction

5-Methoxy-2-methylbenzo[b]thiophene (CAS 53299-66-4) is a 2,5-disubstituted benzo[b]thiophene derivative with molecular formula C₁₀H₁₀OS and exact mass 178.045 Da. The benzothiophene scaffold is recognized as a privileged chemotype in medicinal chemistry, appearing in clinically approved drugs including raloxifene (SERM), zileuton (5-lipoxygenase inhibitor), and sertaconazole (antifungal).

Molecular Formula C10H10OS
Molecular Weight 178.25 g/mol
CAS No. 53299-66-4
Cat. No. B1313847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxy-2-methylbenzo[b]thiophene
CAS53299-66-4
Molecular FormulaC10H10OS
Molecular Weight178.25 g/mol
Structural Identifiers
SMILESCC1=CC2=C(S1)C=CC(=C2)OC
InChIInChI=1S/C10H10OS/c1-7-5-8-6-9(11-2)3-4-10(8)12-7/h3-6H,1-2H3
InChIKeyQQJAUEMCFASVFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methoxy-2-methylbenzo[b]thiophene (CAS 53299-66-4) – Procurement-Relevant Structural and Physicochemical Profile


5-Methoxy-2-methylbenzo[b]thiophene (CAS 53299-66-4) is a 2,5-disubstituted benzo[b]thiophene derivative with molecular formula C₁₀H₁₀OS and exact mass 178.045 Da . The benzothiophene scaffold is recognized as a privileged chemotype in medicinal chemistry, appearing in clinically approved drugs including raloxifene (SERM), zileuton (5-lipoxygenase inhibitor), and sertaconazole (antifungal) . This specific congener features a methoxy group at position 5 and a methyl group at position 2, a substitution pattern that distinguishes it from mono-substituted and regioisomeric analogs in terms of lipophilicity (XLogP ~3.3) and topological polar surface area (TPSA ~37.5 Ų) . It is supplied primarily as a research intermediate and building block, with commercial purity specifications typically 95–98% .

Why Unsubstituted or Regioisomeric Benzothiophenes Cannot Replace 5-Methoxy-2-methylbenzo[b]thiophene in Synthesis


Benzothiophene building blocks are not interchangeable; the position and electronic nature of substituents directly determine the regiochemical outcome of downstream functionalization (e.g., electrophilic aromatic substitution, cross-coupling, or Friedel-Crafts acylation) [1]. The 5-methoxy group is electron-donating and ortho/para-directing, while the 2-methyl substituent blocks a key reactive site, channeling further derivatization to the C3 position—a critical requirement for constructing diarylethene photochromes and 2-arylbenzothiophene SERM scaffolds [2]. Replacing 5-methoxy-2-methylbenzo[b]thiophene with 5-methoxybenzothiophene (lacking the C2 methyl) alters both the steric profile and the lipophilicity (ΔlogP ≈ 0.4), while using 2-methylbenzothiophene (lacking the 5-methoxy) reduces TPSA by ~9 Ų and eliminates the electron-donating methoxy directing effect . These differences can lead to failed reactions, lower yields, or altered biological activity of final compounds. The quantitative evidence below substantiates why this specific disubstitution pattern matters.

5-Methoxy-2-methylbenzo[b]thiophene: Quantified Differentiation Evidence Against Closest Analogs


Lipophilicity (XLogP) Comparison: 5-Methoxy-2-methylbenzo[b]thiophene vs. 5-Methoxybenzothiophene and 2-Methylbenzothiophene

5-Methoxy-2-methylbenzo[b]thiophene exhibits an intermediate lipophilicity (XLogP = 3.3) that differs systematically from its mono-substituted analogs. The 5-methoxy analog without the 2-methyl group has a lower XLogP of ~2.9, while the 2-methyl analog without the 5-methoxy group shows a higher logP of ~3.2–3.7 depending on measurement method . This places the target compound in a distinct lipophilicity window that influences membrane permeability prediction, organic/aqueous partitioning during synthesis workup, and chromatographic retention behavior .

Physicochemical profiling Drug-likeness LogP prediction

Regioisomeric Differentiation: 5-Methoxy-2-methyl vs. 6-Methoxy-2-methyl and 5-Methoxy-3-methyl Benzothiophenes

The 5-methoxy-2-methyl substitution pattern is distinct from its regioisomers. 6-Methoxy-2-methylbenzo[b]thiophene (CAS 150798-62-2) places the methoxy group para to sulfur rather than meta, altering the electron density distribution on the benzene ring. 5-Methoxy-3-methylbenzo[b]thiophene (CAS 25784-98-9) places the methyl at C3 instead of C2, which changes the reactivity at the thiophene ring. The C2 methyl in the target compound blocks electrophilic attack at the most reactive thiophene position (C2), directing further functionalization exclusively to C3—a critical requirement for constructing the 1,2-bis(2-methylbenzo[b]thiophen-3-yl) core of fatigue-resistant photochromic diarylethenes [1]. The 5-methoxy group further activates the benzene ring toward electrophilic substitution at positions ortho/para to it, enabling selective late-stage functionalization at C4 or C6 [2].

Regioselective synthesis Structure-activity relationship Isomer comparison

Purity Grade Differentiation: Vendor Specification Comparison for Procurement Decision-Making

Commercial availability of 5-Methoxy-2-methylbenzo[b]thiophene spans multiple purity grades across vendors. Reputable suppliers offer the compound at ≥98% purity (Leyan catalog #1673797; ChemScene catalog #CS-0603131), a specification that is 3 percentage points higher than the 95% minimum offered by several other suppliers . Storage condition recommendations also diverge: ChemScene specifies sealed dry storage at 2–8°C, while other vendors recommend ambient temperature, potentially reflecting differences in stability assessment . This compound is classified for research and further manufacturing use only, not for direct human applications .

Vendor comparison Purity specification Procurement

Synthetic Utility Evidence: Documented Role as Key Intermediate in Photochromic Diarylethene Materials

5-Methoxy-2-methylbenzo[b]thiophene is explicitly used as a starting material in the synthesis of functionalized diarylethene photochromic derivatives. Frigoli and Mehl (2004) employed this compound (CAS 53299-66-4) alongside methyl iodide to construct 1,2-bis(2-methylbenzo[b]thiophen-3-yl)hexafluorocyclopentene-based systems, where the 2-methyl substitution on the benzothiophene ring is structurally required to enable the photocyclization reaction that underpins photochromic switching [1]. Additionally, a 2022 metal-free synthesis methodology demonstrated direct access to benzothiophenes including this compound class via twofold C–H functionalization, providing a synthetic route that avoids transition-metal catalysts—a feature relevant for electronics-grade material preparation .

Photochromic materials Diarylethene synthesis Materials-oriented heteroaromatics

Recommended Procurement Scenarios for 5-Methoxy-2-methylbenzo[b]thiophene (CAS 53299-66-4)


Photochromic Diarylethene Materials Research and Development

This compound is a structurally required building block for the synthesis of 1,2-bis(2-methylbenzo[b]thiophen-3-yl)hexafluorocyclopentene photochromic cores. The 2-methyl substituent is essential for the photocyclization mechanism that enables thermally irreversible, fatigue-resistant photoswitching [1]. Research groups developing optical data storage materials, photoresponsive liquid crystals, or molecular switches should procure this specific regioisomer rather than 3-methyl or unsubstituted analogs.

Medicinal Chemistry: 2-Arylbenzothiophene Scaffold Construction

The 5-methoxy-2-methyl substitution pattern provides a pre-functionalized benzothiophene core suitable for further elaboration into 2-arylbenzothiophene analogs related to raloxifene or into 5-methoxybenzothiophene-2-carboxamide-based kinase inhibitors (e.g., Clk1/4 inhibitors) [2]. The C2 methyl group can be oxidized or further functionalized, while the C5 methoxy group provides a spectroscopic handle (NMR, MS) and modulates electronic properties. Procurement of high-purity (≥98%) material is recommended when the compound serves as a key intermediate in multi-step medicinal chemistry syntheses.

Thioindigo Dye and Organic Electronics Precursor Synthesis

Benzothiophenes are established precursors to thioindigo dyes and organic electronic materials. The 5-methoxy group can influence the absorption wavelength of derived dyes through its electron-donating effect, while the 2-methyl group provides a site for further oxidation or condensation chemistry . For dye synthesis applications, the 95% purity grade may be sufficient for initial screening, with ≥98% grade recommended for scale-up and reproducibility.

Analytical Reference Standard and Method Development

The compound's distinct combination of XLogP (~3.3), TPSA (~37.5 Ų), and characteristic NMR signatures (¹H and ¹³C) make it suitable as a chromatographic reference standard for method development in pharmaceutical impurity profiling, particularly for benzothiophene-containing drug substances such as raloxifene. When procured for analytical applications, the ≥98% purity grade with certificate of analysis is strongly recommended.

Technical Documentation Hub

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